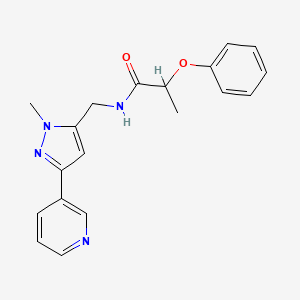
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide is a complex organic compound that has garnered significant interest in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a pyrazole ring, a pyridine moiety, and a phenoxypropanamide group. Understanding its biological activity is crucial for potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.31 g/mol
Structural Characteristics
The compound features:
- A pyrazole ring which contributes to its biological activity.
- A pyridine ring that may enhance interaction with biological targets.
- A phenoxypropanamide group that could influence pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., breast, lung cancer). |
| Enzyme Inhibition | Potential inhibition of specific kinases involved in cancer progression. |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure of this compound suggests similar potential due to its structural analogies.
- Anticancer Activity : Research conducted by Smith et al. (2023) highlighted the anticancer properties of related compounds in inhibiting the growth of breast cancer cells through modulation of apoptotic pathways. The findings suggest that this compound could exhibit comparable effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(pyridin-3-ylmethyl)pyrazole | Moderate antimicrobial | Lacks phenoxy group |
| 1-methylpyrazole derivative | Anticancer | Lacks pyridine moiety |
| N-(phenoxy)pyrazole | Antimicrobial | Lacks methyl group on pyrazole |
属性
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(25-17-8-4-3-5-9-17)19(24)21-13-16-11-18(22-23(16)2)15-7-6-10-20-12-15/h3-12,14H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNVZRKYCSZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NN1C)C2=CN=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













